N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
This compound features a 4-bromophenyl group linked via an acetamide moiety to a 1,2,3,4-tetrahydroquinoxaline scaffold. The tetrahydroquinoxaline ring is substituted at position 1 with a furan-2-ylcarbonyl group and at position 3 with a ketone oxygen. The furan moiety contributes aromaticity and π-stacking capabilities, while the tetrahydroquinoxaline core provides a partially saturated heterocyclic system that may influence conformational flexibility and solubility .
Properties
Molecular Formula |
C21H16BrN3O4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C21H16BrN3O4/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27) |
InChI Key |
HJQOIPASSZFFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a furan moiety attached to a tetrahydroquinoxaline core. The molecular formula is , with a molecular weight of approximately 431.28 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the thiazole nucleus have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-bromophenyl) thiazol-2-yl-2-chloroacetamide | Gram-positive bacteria | 32 µg/mL |
| N-(4-bromophenyl) thiazol-2-yl derivatives | Gram-negative bacteria | 64 µg/mL |
| N-(4-bromophenyl)-2-acetamide | Fungal species | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. Notably, studies have shown promising results against human breast adenocarcinoma (MCF7) cells.
Case Study: Anticancer Screening
In a study assessing the anticancer activity of related compounds, it was found that:
- Compounds with bromophenyl substitutions significantly reduced cell viability in MCF7 cells.
- The compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin.
Table 2: Anticancer Activity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl)-2-acetamide | MCF7 | 15 |
| N-(4-bromophenyl) thiazol derivatives | A549 | 20 |
| Control (Cisplatin) | MCF7 | 10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that induce apoptosis in cancer cells.
- Antimicrobial Pathways : Similar mechanisms as observed in antimicrobial activity may apply, disrupting bacterial cell wall synthesis or lipid metabolism.
Comparison with Similar Compounds
N-(3-Bromophenyl)-2-[4-(4-morpholinyl)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide
- Key Differences: Substitution Position: The bromine is at the 3-position of the phenyl ring, altering steric and electronic interactions compared to the 4-bromophenyl group. Heterocyclic Core: A triazolo[4,3-a]quinoxaline replaces the tetrahydroquinoxaline, introducing a fused triazole ring that increases rigidity.
- Implications : The triazole ring may improve metabolic stability, while morpholine could increase aqueous solubility, favoring pharmacokinetic properties .
N-(4-Bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
- Key Differences: Linkage: A sulfanyl bridge connects the acetamide to a triazole ring, differing from the direct heterocyclic attachment in the target compound.
- Implications : The sulfanyl group may confer redox activity, while the cyclohexylmethyl group could prolong half-life due to reduced clearance .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Key Differences: Simpler Structure: Lacks the tetrahydroquinoxaline system, featuring only a bromophenyl-acetamide linked to a difluorophenyl group.
- Implications : The difluorophenyl group may improve binding to electron-rich targets, while the absence of a heterocycle reduces molecular complexity .
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Implications
- Target Compound vs. Triazoloquinoxaline Analog (): The morpholinyl group in the triazoloquinoxaline derivative improves solubility but may reduce blood-brain barrier penetration compared to the furan-containing target compound. The triazole ring could enhance thermal stability .
- Sulfanyl-Linked Triazole () : The sulfanyl group introduces redox activity, which might be exploited in prodrug designs, whereas the target compound’s furan carbonyl is more suited for π-system interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
